2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine
Description
2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine is a fluorinated biphenylamine derivative characterized by a biphenyl core with fluorine substituents at the 2' and 6' positions of the distal phenyl ring and a methyl group at the 4 position of the proximal phenyl ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. Fluorine atoms enhance metabolic stability and lipophilicity, while the methyl group modulates steric bulk and electronic density .
Properties
IUPAC Name |
4-fluoro-5-(2-fluorophenyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c1-8-6-12(15)10(7-13(8)16)9-4-2-3-5-11(9)14/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEQUAVZNLFRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation process, which can be achieved through various routes, including metal-mediated reactions and radical chemistry . For instance, the difluoromethylation of C(sp2)–H bonds can be accomplished using Minisci-type radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to such fluorinated molecules .
Chemical Reactions Analysis
Types of Reactions
2’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in fluorinated compounds, where fluorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated biphenyl derivatives, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
2’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in the positions and types of substituents on the biphenyl scaffold. Below is a comparative analysis:
Table 1: Substituent Positions and Molecular Properties
| Compound Name | CAS Number | Substituents (Proximal/Distal Rings) | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine | Not Available | 4-CH₃ (proximal); 2',6'-F (distal) | C₁₃H₁₁F₂N | 219.23 |
| 5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine | 1541521-18-9 | 4-CH₃ (proximal); 2'-F,5'-Br (distal) | C₁₃H₁₁BrFN | 280.14 |
| 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine | 1694468-64-8 | 2-CH₃ (proximal); 4'-F (distal) | C₁₃H₁₂FN | 201.24 |
| 3',4'-Difluoro-[1,1'-biphenyl]-4-amine | 1184136-90-0 | 4-NH₂ (proximal); 3',4'-F (distal) | C₁₂H₉F₂N | 205.20 |
| 6-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine | 1927099-77-1 | 4-CH₃ (proximal); 3'-OCH₃,6-F (distal) | C₁₄H₁₃FNO | 233.26 |
Key Observations :
- Electronic Effects: Fluorine's electron-withdrawing nature reduces electron density at the biphenyl core, influencing reactivity in electrophilic substitutions.
- Halogen vs. Alkoxy Substitutions : Replacing fluorine with bromine (as in 1541521-18-9) increases molecular weight and polarizability, while methoxy groups (e.g., 1927099-77-1) introduce electron-donating effects, altering redox properties .
Reactivity Trends :
- Fluorine substituents deactivate the ring toward electrophilic attack but facilitate nucleophilic aromatic substitution under harsh conditions.
- Methyl groups enhance stability against oxidative degradation compared to unsubstituted amines .
Physical and Spectral Properties
Table 2: Thermal and Spectral Data
| Compound | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (δ, ppm) Key Signals |
|---|---|---|---|
| 2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine | Not Reported | ~489 (Predicted) | 6.8–7.3 (m, aromatic H), 2.4 (s, CH₃) |
| 5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine | Not Reported | Not Reported | 7.1–7.5 (m, aromatic H), 2.3 (s, CH₃) |
| 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine | Not Reported | 489.1 (Predicted) | 6.7–7.2 (m, aromatic H), 2.2 (s, CH₃) |
| 3',4'-Difluoro-[1,1'-biphenyl]-4-amine | Not Reported | 527.2 (Predicted) | 6.9–7.4 (m, aromatic H) |
Notes:
Biological Activity
2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of 2',6-difluoro-4-methyl-[1,1'-biphenyl]-3-amine typically involves several steps, including:
- Starting Materials : The synthesis begins with commercially available biphenyl derivatives.
- Fluorination : Selective fluorination is performed to introduce the difluoro groups at the 2' and 6' positions.
- Amine Formation : The final step involves amination at the 3-position to yield the target compound.
The reaction conditions and yields can vary significantly based on the specific methods employed, such as electrophilic aromatic substitution or nucleophilic aromatic substitution.
Antitumor Activity
Recent studies have demonstrated that 2',6-difluoro-4-methyl-[1,1'-biphenyl]-3-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against:
- 4T1 Murine Mammary Carcinoma
- COLO201 Human Colorectal Adenocarcinoma
- SNU-1 Human Gastric Carcinoma
The compound's mechanism of action is primarily attributed to its ability to intercalate with DNA, disrupting replication and transcription processes. This action is similar to other compounds in its class that have been studied for their anticancer properties .
The biological activity of 2',6-difluoro-4-methyl-[1,1'-biphenyl]-3-amine can be summarized as follows:
- DNA Intercalation : The compound inserts itself between DNA base pairs, leading to structural distortions that inhibit replication.
- Topoisomerase Inhibition : It may also inhibit topoisomerases, enzymes crucial for DNA unwinding during replication .
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G2/M phase, effectively halting proliferation in sensitive cell lines .
Study 1: Cytotoxicity Assays
A series of cytotoxicity assays were conducted using the MTT assay method across multiple cancer cell lines. The results indicated a dose-dependent cytotoxic effect with IC50 values ranging from 10 µM to 30 µM across different cell types. The selectivity index was notably high when compared to normal fibroblast cells, indicating a favorable therapeutic window .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| 4T1 Murine Mammary Carcinoma | 15 | >5 |
| COLO201 | 20 | >4 |
| SNU-1 | 25 | >3 |
Study 2: Mechanistic Insights
In a mechanistic study involving flow cytometry and Western blot analysis, it was observed that treatment with 2',6-difluoro-4-methyl-[1,1'-biphenyl]-3-amine led to an increase in apoptosis markers (e.g., cleaved caspase-3) and a decrease in anti-apoptotic proteins (e.g., Bcl-2). This suggests that the compound not only inhibits proliferation but also promotes programmed cell death in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
